molecular formula C14H21N3OS B14736961 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea CAS No. 6622-89-5

1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea

Cat. No.: B14736961
CAS No.: 6622-89-5
M. Wt: 279.40 g/mol
InChI Key: KYIDEEDBZVOOMI-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea is a chemical compound with the molecular formula C10H13N3OS It is known for its unique structure, which includes a methoxyphenyl group, an ethylideneamino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines or thiols.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)thiourea
  • 1-(4-Methoxyphenyl)ethylidenehydrazine
  • 1-(4-Methoxyphenyl)ethylideneamine

Uniqueness

1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

6622-89-5

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C14H21N3OS/c1-10(2)9-15-14(19)17-16-11(3)12-5-7-13(18-4)8-6-12/h5-8,10H,9H2,1-4H3,(H2,15,17,19)

InChI Key

KYIDEEDBZVOOMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NN=C(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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